molecular formula C22H28 B14618456 2-Octyl-9,10-dihydrophenanthrene CAS No. 57324-06-8

2-Octyl-9,10-dihydrophenanthrene

Cat. No.: B14618456
CAS No.: 57324-06-8
M. Wt: 292.5 g/mol
InChI Key: BRJZQBBKVJZXAJ-UHFFFAOYSA-N
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Description

2-Octyl-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an octyl group at the second position of the phenanthrene ring system. The phenanthrene core is a common structural motif in many natural and synthetic compounds, known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-9,10-dihydrophenanthrene can be achieved through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst, leading to the formation of the phenanthrene core . The reverse Diels-Alder reaction is then used to eliminate formaldehyde, resulting in the desired dihydrophenanthrene derivative.

Industrial Production Methods

Industrial production of this compound typically involves the use of NiMo/Al2O3-USY catalysts in a hydrocracking process. This method allows for the selective ring opening and hydrogenation of the phenanthrene core, producing the desired compound under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Octyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Reduction reactions can convert the compound into fully hydrogenated phenanthrene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed for introducing substituents.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Fully hydrogenated phenanthrene derivatives.

    Substitution: Various alkylated and acylated phenanthrene derivatives.

Scientific Research Applications

2-Octyl-9,10-dihydrophenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octyl-9,10-dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as the 3CLpro enzyme in SARS-CoV-2, by binding to the active site and preventing substrate access . This inhibition disrupts viral replication and proliferation, showcasing its potential as an antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydrophenanthrene: The parent compound, lacking the octyl group.

    Phenanthrene: The fully aromatic version of the compound.

    Bibenzyls: Structurally related compounds with similar aromatic properties.

Uniqueness

2-Octyl-9,10-dihydrophenanthrene is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in biological applications.

Properties

CAS No.

57324-06-8

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

2-octyl-9,10-dihydrophenanthrene

InChI

InChI=1S/C22H28/c1-2-3-4-5-6-7-10-18-13-16-22-20(17-18)15-14-19-11-8-9-12-21(19)22/h8-9,11-13,16-17H,2-7,10,14-15H2,1H3

InChI Key

BRJZQBBKVJZXAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2

Origin of Product

United States

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